molecular formula C3H5Cl4O2P B085028 1,3-Dichloro-2-dichlorophosphoryloxypropane CAS No. 13674-85-6

1,3-Dichloro-2-dichlorophosphoryloxypropane

Cat. No.: B085028
CAS No.: 13674-85-6
M. Wt: 245.9 g/mol
InChI Key: RIKDWDMKCJMZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-2-dichlorophosphoryloxypropane is a chemical compound with the molecular formula C4H8Cl3O2P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorodichloridic acid moiety and a 2-chloro-1-(chloromethyl)ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-dichlorophosphoryloxypropane typically involves the reaction of phosphorus oxychloride (POCl3) with 2-chloro-1-(chloromethyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:

POCl3+C3H6Cl2OC4H8Cl3O2P+HCl\text{POCl}_3 + \text{C}_3\text{H}_6\text{Cl}_2\text{O} \rightarrow \text{C}_4\text{H}_8\text{Cl}_3\text{O}_2\text{P} + \text{HCl} POCl3​+C3​H6​Cl2​O→C4​H8​Cl3​O2​P+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-dichlorophosphoryloxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and hydrochloric acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Hydroxyl groups, amines, and alkoxides are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the HCl produced during reactions.

    Solvents: Organic solvents like dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various phosphoric acid derivatives, depending on the specific nucleophiles and reaction conditions used.

Scientific Research Applications

1,3-Dichloro-2-dichlorophosphoryloxypropane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoric acid esters and related compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-dichlorophosphoryloxypropane involves its interaction with nucleophiles, leading to the formation of phosphoric acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

1,3-Dichloro-2-dichlorophosphoryloxypropane can be compared with other similar compounds, such as:

    Ethyl dichlorophosphate: Similar in structure but with an ethyl group instead of the 2-chloro-1-(chloromethyl)ethyl group.

    Phosphoric acid, bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl ester: A more complex derivative with additional chloromethyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes. Ongoing research continues to explore its potential in new and innovative applications.

Properties

IUPAC Name

1,3-dichloro-2-dichlorophosphoryloxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl4O2P/c4-1-3(2-5)9-10(6,7)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKDWDMKCJMZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OP(=O)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl4O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451363
Record name Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13674-85-6
Record name Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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